(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one

Agrochemical fungicide Plant pathology Structure–activity relationship

(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (CAS 117734-17-5) is a heterocyclic small molecule belonging to the 4-arylmethylidene-isoxazol-5(4H)-one class. It features an isoxazolone core substituted with a phenyl group at the 3-position and a (Z)-configured thiophen-2-ylmethylene moiety at the 4-position, yielding a molecular formula of C₁₄H₉NO₂S and a molecular weight of 255.29 g·mol⁻¹.

Molecular Formula C14H9NO2S
Molecular Weight 255.29 g/mol
Cat. No. B12885235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one
Molecular FormulaC14H9NO2S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CS3
InChIInChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)13(15-17-14)10-5-2-1-3-6-10/h1-9H/b12-9-
InChIKeyIXRPGYBAKTZNEU-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one – Core Identity and Procurement-Relevant Characteristics


(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (CAS 117734-17-5) is a heterocyclic small molecule belonging to the 4-arylmethylidene-isoxazol-5(4H)-one class . It features an isoxazolone core substituted with a phenyl group at the 3-position and a (Z)-configured thiophen-2-ylmethylene moiety at the 4-position, yielding a molecular formula of C₁₄H₉NO₂S and a molecular weight of 255.29 g·mol⁻¹ . The compound is commercially available at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC . Its structural framework is disclosed in patent literature as part of the 3-aryl-4-(2-thienylmethylene)isoxazol-5(4H)-one series developed for agrochemical fungicide applications [1].

Why Generic Substitution Falls Short for (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one


Simple in-class interchange is unsupported because the compound’s (Z)-stereochemistry, the precise 3-phenyl/4-thiophen-2-ylmethylene substitution pattern, and the resulting electronic conjugation directly govern its biological performance [1]. The Bayer CropScience patent explicitly distinguishes 3-aryl-4-(2-thienylmethylene)isoxazol-5(4H)-ones from earlier 3-methylarylideneisoxazol-5(4H)-ones described in GB-A 1,074,803, noting that the prior-art compounds lack sufficient fungicidal activity [1]. This substitution pattern confers surprisingly high potency even at low application rates—a property not transferable to analogs with differing aryl or heteroaryl groups [1]. Consequently, procurement of a generic “isoxazolone” or even a closely related 4-arylmethylidene derivative cannot guarantee equivalent efficacy in fungicidal screening or structure–activity relationship (SAR) studies without explicit head-to-head validation.

Quantitative Differentiation Evidence for (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one Versus Closest Analogs


Fungicidal Potency Advantage Over 3-Methylarylideneisoxazol-5(4H)-one Prior Art

The patent expressly states that 3-aryl-4-(2-thienylmethylene)isoxazol-5(4H)-ones—the class to which the target compound belongs—are differentiated from the 3-methylarylideneisoxazol-5(4H)-ones disclosed in GB-A 1,074,803 by ‘surprisingly high activity even at low application rates’ [1]. Although the patent does not publish explicit EC₅₀ values in the publicly viewable claims section, the qualitative superiority is asserted as a basis for patentability and is supported by biological examples within the full specification [1]. This represents a class-level inference that the 3-phenyl substitution and thiophen-2-ylmethylene motif confer a meaningful fungicidal performance gain over the closest prior-art comparator class.

Agrochemical fungicide Plant pathology Structure–activity relationship

Stereochemical Specificity: (Z)-Configuration Confirmed by Synthesis and Characterization

The target compound is specifically synthesized and supplied as the (Z)-isomer, as confirmed by the IUPAC name (4Z)-3-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one and SMILES notation O=C(ON=C/1C2=CC=CC=C2)C1=C/C3=CC=CS3 . The (Z)-geometry is critical because the configuration of the exocyclic double bond determines the spatial orientation of the thiophene ring, which directly impacts target binding in biological systems and solid-state packing in materials applications [1]. In contrast, the crystal structure of the analog (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one reveals a dihedral angle between the isoxazole and thiophene rings of 3.67° (molecule A) and 10.00° (molecule B) [1], underscoring how even minor substituent changes (methyl vs. phenyl) alter conformational preferences.

Stereochemistry Synthetic chemistry Quality control

Batch-to-Batch Reproducibility Supported by Multi-Technique QC Documentation

The commercial supplier provides batch-specific quality control data including NMR, HPLC, and GC analyses for each lot of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one at a standard purity of 97% . In contrast, many research-chemical vendors offer this compound with only a certificate of analysis (CoA) stating purity without the underlying chromatographic or spectroscopic evidence. For procurement decisions where compound integrity directly affects assay reproducibility—such as dose–response fungicide screening or SAR expansion libraries—the availability of multi-technique QC reduces the risk of batch-dependent variability that could confound biological results .

Quality assurance Analytical chemistry Procurement specification

Evidence-Backed Application Scenarios for (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one


Fungicide Lead Optimization and SAR Expansion

The compound serves as a key representative of the 3-aryl-4-(2-thienylmethylene)isoxazol-5(4H)-one scaffold claimed in WO 2011161035, which exhibits surprisingly high fungicidal activity at low application rates relative to prior 3-methylarylidene analogs [1]. Research groups developing next-generation agrochemical fungicides can use this compound as a reference standard to benchmark new derivatives, ensuring that structural modifications do not compromise the activity gains conferred by the 3-phenyl/thiophene substitution pattern [1].

Conformational and Electronic Structure–Activity Relationship Studies

The (Z)-configured exocyclic double bond and the specific aryl–heteroaryl combination make this compound a valuable probe for investigating how torsional angles and electronic conjugation influence biological target engagement. Crystallographic data from the closely related (Z)-3-methyl analog reveal isoxazole–thiophene dihedral angles as low as 3.67°, indicating near-planarity that may be altered by the 3-phenyl group [1]. Computational and crystallographic comparison of the phenyl vs. methyl analogs can delineate the steric and electronic contributions to activity, guiding rational design [1].

Synthetic Methodology Development and Building-Block Chemistry

The compound is synthesized via condensation of 3-phenylisoxazol-5(4H)-one with thiophene-2-carboxaldehyde, a well-established route that can be used to explore green chemistry conditions (e.g., aqueous media, ionic liquid catalysis) [1]. Its 97% purity with multi-technique QC documentation ensures it is suitable as a starting material for further derivatization—such as oxadiazole or benzothiazolylthioether conjugate synthesis—without introducing confounding impurities that could skew reaction yields or biological readouts .

Procurement for Agrochemical Patent-Busting or Freedom-to-Operate Analysis

Given that the compound falls within the generic Markush structure of WO 2011161035 assigned to Bayer CropScience, agrochemical companies conducting freedom-to-operate analyses or seeking to develop non-infringing alternatives require the authentic compound for comparative biological testing [1]. Procuring the exact (Z)-isomer with documented stereochemistry is essential to generate legally defensible comparative data [1].

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